![molecular formula C16H18N4 B2535109 N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine CAS No. 477890-20-3](/img/structure/B2535109.png)

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

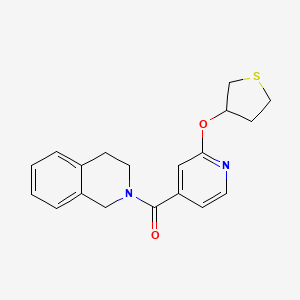

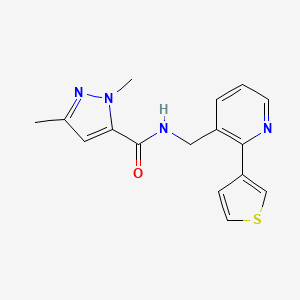

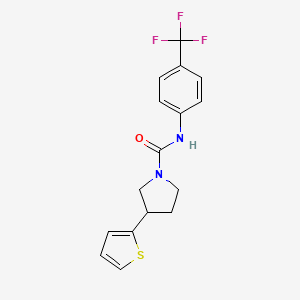

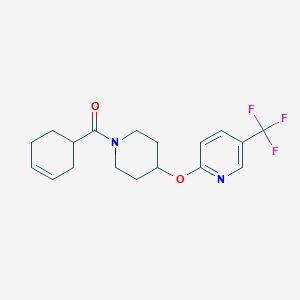

“N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . The compound also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleic acids DNA and RNA .

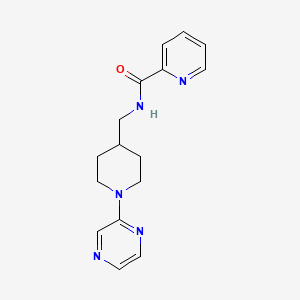

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring and a pyrimidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrimidine is a six-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and pyrimidine rings, as well as the amine and ethyl groups. The indole ring is known to undergo electrophilic substitution reactions . The pyrimidine ring can participate in a variety of reactions, including nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic indole and pyrimidine rings could impact its solubility, boiling point, melting point, and other properties .

Wissenschaftliche Forschungsanwendungen

Tryptamine Derivatives in Tissue Protection and Immunity

Tryptamine derivatives, including N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine, have been explored for their potential roles beyond the central nervous system, especially in cellular protective mechanisms. The sigma-1 receptor, to which dimethyltryptamine (DMT) and potentially similar compounds bind, plays a significant role in cellular bioenergetics and immunoregulation. This receptor's activation has been linked to protective mechanisms in neurons, suggesting that tryptamine derivatives may have broader applications in tissue protection and immune system modulation. Such compounds could offer new avenues for medical therapy development, focusing on their adaptive mechanisms rather than their psychedelic properties (Frecska et al., 2013).

Advanced Synthesis Techniques for Heterocyclic Compounds

Research into efficient synthesis methods for complex heterocyclic compounds, such as carbazoles from indoles, highlights the ongoing need for innovative approaches in organic chemistry. The synthesis of carbazoles, featuring a nitrogen heterocycle similar in structure to this compound, underscores the significance of these compounds in pharmaceuticals and functional materials. Recent advances in transition-metal catalyzed C-H functionalization, metal-free cyclization, and other novel synthesis strategies have broadened the scope for producing diversely substituted carbazoles, showcasing the versatility and pharmacological potential of indole-based heterocycles (Aggarwal et al., 2019).

Biogenic Amines in Pharmacology and Toxicology

The study of biogenic amines, including their roles in intoxication, spoilage, and nitrosamine formation, provides critical insights into the safety and quality of food products. Although not directly linked to this compound, understanding the toxicity, regulatory mechanisms, and potential health risks associated with biogenic amines offers valuable context for evaluating the safety profiles of related compounds. This knowledge is crucial for assessing the implications of these substances in human health and their potential in developing therapeutic agents (Bulushi et al., 2009).

Environmental and Health Impacts of Nitrosamine Formation

The formation and degradation of nitrosamines in the environment, particularly from nitrogen-containing compounds, highlight the importance of understanding chemical interactions and potential health impacts. Nitrosamines, which may form under certain conditions from compounds with structures or functional groups similar to this compound, are known for their carcinogenic properties. Research into the kinetics, mechanisms, and effective degradation processes of these compounds is essential for mitigating their presence in water and reducing associated health risks (Sharma, 2012).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-11-9-12(2)20-16(19-11)17-8-7-13-10-18-15-6-4-3-5-14(13)15/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSTUOQJUZVUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2535048.png)